

An In-Depth Technical Guide to 4-(Methoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Methoxymethyl)phenylboronic acid

Cat. No.: B1588030

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methoxymethyl)phenylboronic acid, CAS Number 279262-11-2, is a versatile arylboronic acid derivative that has emerged as a valuable building block in modern organic synthesis. Its unique structural features, including the reactive boronic acid moiety and the modifying methoxymethyl group, make it a key reagent in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and core applications, with a detailed focus on its role in the Suzuki-Miyaura coupling reaction. Authored from the perspective of a senior application scientist, this document explains the causality behind experimental choices and provides robust protocols to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance in Synthesis

Arylboronic acids are a cornerstone of contemporary organic chemistry, primarily due to their pivotal role in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.^[1] These compounds are valued for their stability, low toxicity, and functional group tolerance.^[1] **4-(Methoxymethyl)phenylboronic acid** distinguishes itself through the presence of a methoxymethyl ether group at the para position. This group can enhance solubility and modify the electronic properties of the phenyl ring, influencing reactivity in coupling reactions.

[2] Its application spans drug development, materials science, and the synthesis of complex organic molecules and biologically active compounds.[2]

Physicochemical Properties and Characterization

A precise understanding of the reagent's properties is fundamental to its effective application. **4-(Methoxymethyl)phenylboronic acid** is typically a white to off-white crystalline powder under standard conditions.[2]

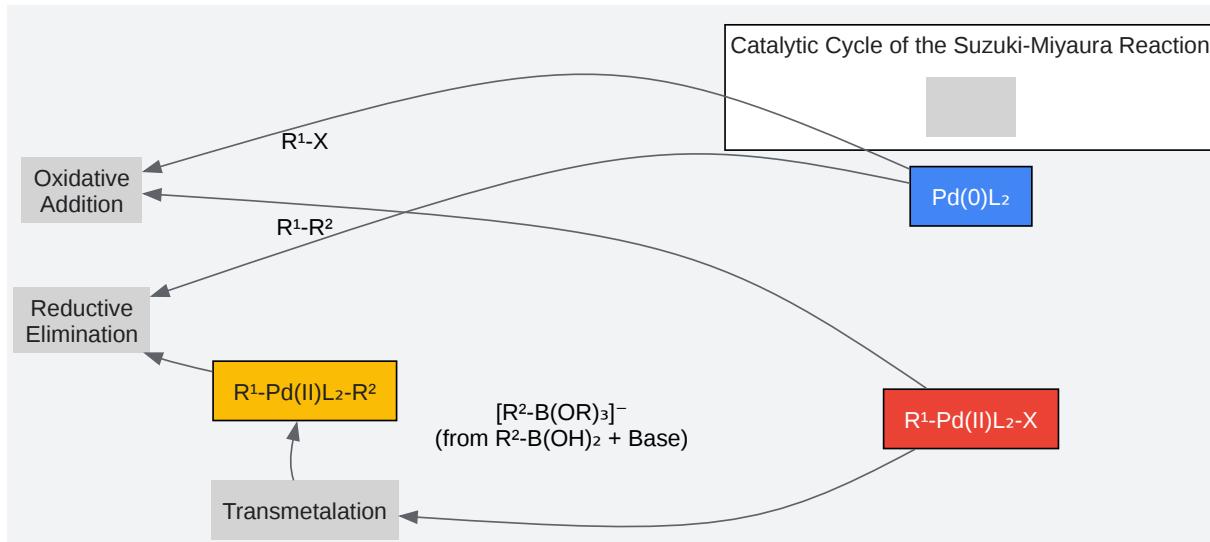
Property	Value	Source
CAS Number	279262-11-2	[2][3]
Molecular Formula	C ₈ H ₁₁ BO ₃	[2]
Molecular Weight	165.98 g/mol	[2][3]
Appearance	White to off-white crystalline powder	[2]
Purity	Typically ≥97%	[4]
Solubility	Slightly soluble in water	[3]
Storage	Store at room temperature under an inert atmosphere	[5][6]
MDL Number	MFCD03788426	[2][3]
IUPAC Name	[4-(methoxymethyl)phenyl]boronic acid	[3]

Standard characterization techniques include ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity. The boronic acid functional group also makes it amenable to titration for assay determination.[2]

Synthesis and Availability

While commercially available from various suppliers, understanding the synthesis of **4-(Methoxymethyl)phenylboronic acid** provides insight into potential impurities. A common

laboratory and industrial approach involves the reaction of a corresponding aryl halide, such as 4-(methoxymethyl)bromobenzene, with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate like trimethyl borate. Subsequent acidic hydrolysis yields the final boronic acid product.


Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application of **4-(Methoxymethyl)phenylboronic acid**, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.^{[7][8]} This reaction is a pillar of modern pharmaceutical and materials chemistry for constructing biaryl scaffolds.^[9]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.^{[10][11]} The generally accepted mechanism involves three key steps:^[8]

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.^[10]
- Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species.^[1] This species then transfers its organic group (the 4-(methoxymethyl)phenyl moiety) to the Pd(II) complex, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.

[Click to download full resolution via product page](#)

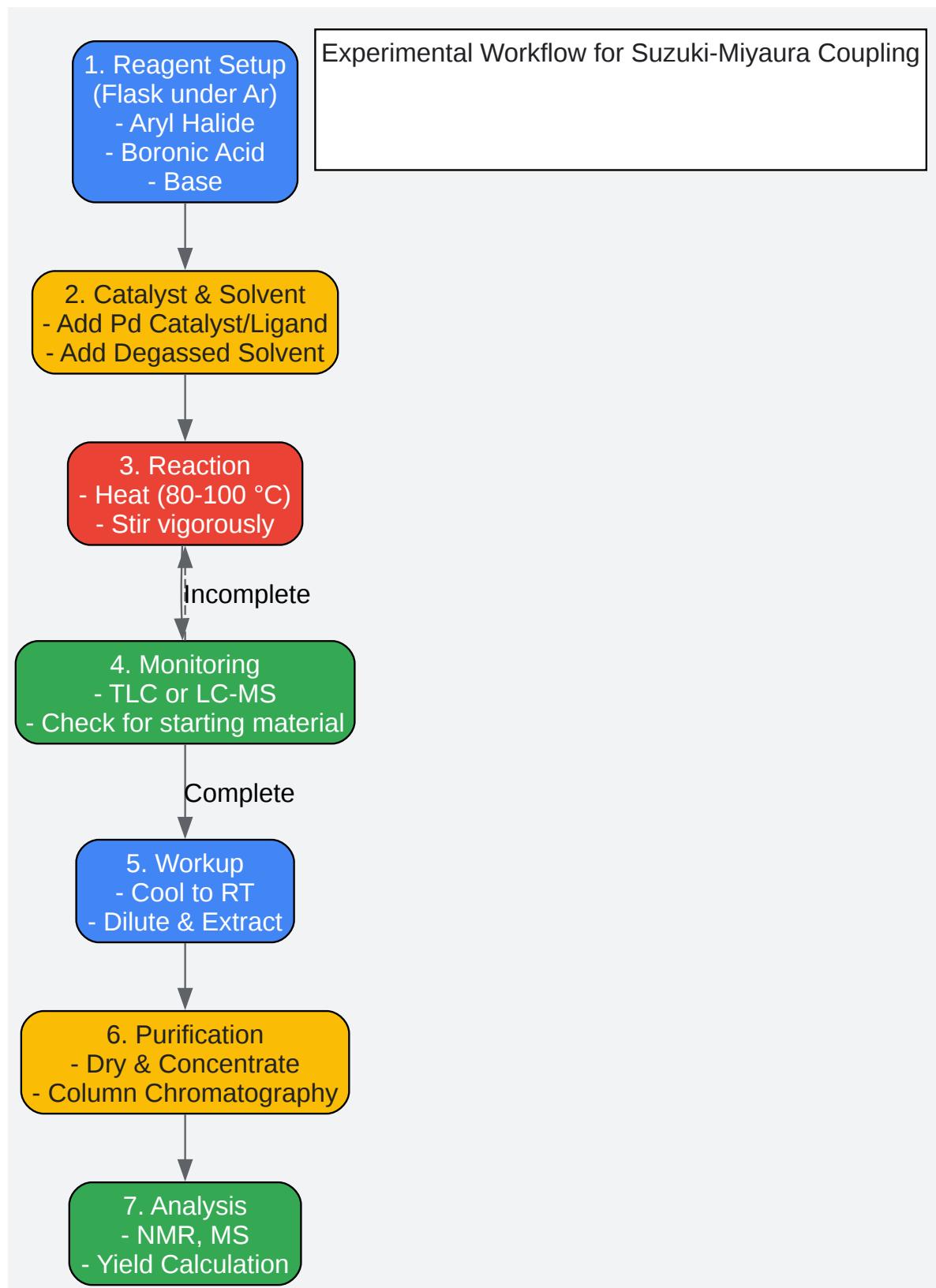
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura coupling using **4-(Methoxymethyl)phenylboronic acid**.

Objective: To synthesize 4'-(Methoxymethyl)-[1,1'-biphenyl]-4-carbonitrile.

Materials:


- 4-Bromobenzonitrile (Electrophile)
- **4-(Methoxymethyl)phenylboronic acid** (Nucleophile, 1.2 equiv.)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$, 0.01 equiv.)

- Triphenylphosphine (PPh_3 , 0.04 equiv.) or a more advanced ligand like SPhos
- Potassium Carbonate (K_2CO_3 , 2.0 equiv.), anhydrous
- 1,4-Dioxane and Water (e.g., 4:1 v/v), deoxygenated
- Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

- Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a high vacuum and backfill with an inert gas (Argon). This ensures anhydrous conditions, which are critical for catalyst stability and preventing boronic acid decomposition.
- Reagent Addition: To the flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv.), **4-(Methoxymethyl)phenylboronic acid** (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.). The excess boronic acid drives the reaction to completion, while the base is essential for activating the boronic acid for transmetalation.[\[1\]](#)
- Catalyst Pre-formation/Addition: In a separate vial, briefly mix the palladium acetate and phosphine ligand in a small amount of the reaction solvent before adding to the main flask. Alternatively, a pre-catalyst like $\text{Pd}(\text{PPh}_3)_4$ can be added directly.
- Solvent Addition: Add the deoxygenated dioxane/water solvent mixture via syringe. The aqueous component is crucial for dissolving the base and facilitating the formation of the active boronate species.
- Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).

- **Workup:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. The organic extracts contain the desired product.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Methoxymethyl)benzeneboronic acid, 97% | Fisher Scientific [fishersci.ca]
- 4. arctomsci.com [arctomsci.com]
- 5. (4-(Methoxymethyl)phenyl)boronic acid | 279262-11-2 [sigmaaldrich.com]
- 6. 279262-11-2|(4-(Methoxymethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-(Methoxymethyl)phenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1588030#4-methoxymethyl-phenylboronic-acid-cas-number-279262-11-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com